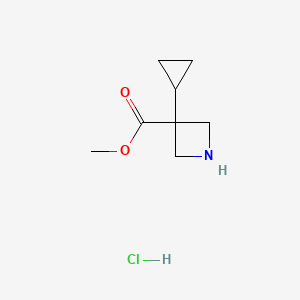![molecular formula C7H8BF3KN B13455429 Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide typically involves the reaction of pyridine derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative, boron trifluoride, potassium fluoride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The pyridine derivative is dissolved in the anhydrous solvent, followed by the slow addition of boron trifluoride. Potassium fluoride is then added to the reaction mixture, and the reaction is stirred at low temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, organolithium reagents, and Grignard reagents.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorescence properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring the boron-containing group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[2-(pyridin-2-YL)ethyl]boranuide
- Potassium trifluoro[2-(fluoropyridin-4-YL)ethyl]boranuide
- Potassium trifluoro[2-(pyridin-3-YL)ethyl]boranuide
Uniqueness
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C7H8BF3KN |
|---|---|
Molecular Weight |
213.05 g/mol |
IUPAC Name |
potassium;trifluoro(2-pyridin-4-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;/q-1;+1 |
InChI Key |
RWQTVKBWLDATIC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1=CC=NC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
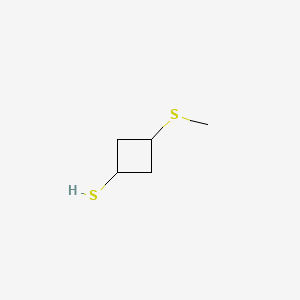
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
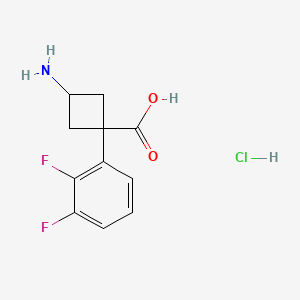
amine hydrochloride](/img/structure/B13455375.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)

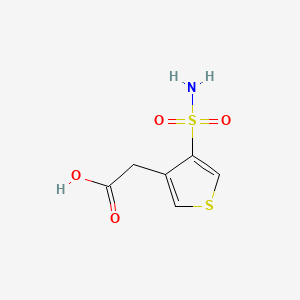
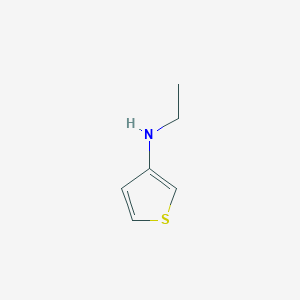
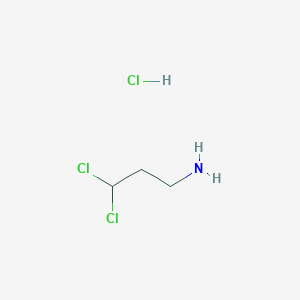

![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
